molecular formula C14H18N4O4 B3069550 2,5-Bis(allyloxy)terephthalohydrazide CAS No. 2227151-69-9

2,5-Bis(allyloxy)terephthalohydrazide

Cat. No.: B3069550
CAS No.: 2227151-69-9
M. Wt: 306.32 g/mol
InChI Key: INBXIOUJGPOHOA-UHFFFAOYSA-N
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Description

Significance of Terephthalohydrazide Derivatives in Contemporary Materials Chemistry

Terephthalohydrazide and its derivatives are a class of organic compounds characterized by a central benzene (B151609) ring disubstituted with hydrazide groups (-CONHNH2). This structural motif imparts a unique combination of rigidity, reactivity, and directionality, making these compounds valuable precursors in various areas of materials chemistry.

The hydrazide functional groups are particularly noteworthy for their ability to undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This chemistry is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with well-defined structures. ossila.com The resulting hydrazone-linked COFs are known for their high thermal and chemical stability.

Beyond COFs, terephthalohydrazide derivatives are instrumental in the synthesis of other functional polymers. Their rigid aromatic core is often incorporated into the backbone of polymers to enhance thermal stability and mechanical strength. Furthermore, they serve as building blocks for various heterocyclic compounds and have been explored in the development of:

Liquid Crystalline Polymers: The rigid, linear geometry of the terephthaloyl moiety can induce liquid crystalline phases in polymers, leading to materials with anisotropic properties and applications in optics and high-strength fibers.

High-Performance Fibers: The incorporation of terephthalohydrazide units can lead to polymers with exceptional thermal resistance and mechanical robustness, suitable for applications in demanding environments.

Chelating Agents and Adsorbents: The nitrogen and oxygen atoms within the hydrazide groups can coordinate with metal ions, making these derivatives useful in the design of materials for ion exchange, catalysis, and environmental remediation.

The versatility of terephthalohydrazide derivatives is summarized in the table below, showcasing their diverse roles in materials science.

Material ClassKey Role of Terephthalohydrazide MoietyResulting PropertiesPotential Applications
Covalent Organic Frameworks (COFs)Forms stable hydrazone linkages with aldehydesHigh crystallinity, porosity, thermal stabilityGas storage, catalysis, sensing
Liquid Crystalline PolymersProvides a rigid, linear mesogenic unitAnisotropic optical and mechanical propertiesOptical films, high-strength fibers
High-Performance PolymersEnhances backbone rigidity and intermolecular interactionsHigh thermal stability, mechanical strengthAerospace components, industrial fabrics
Functional MaterialsActs as a chelating agent for metal ionsSelective binding capabilitiesWater purification, ion sensing

Rationale for Investigating 2,5-Bis(allyloxy)terephthalohydrazide as a Versatile Building Block

The strategic design of this compound combines the established benefits of the terephthalohydrazide core with the latent reactivity of allyl ether side chains. This dual-functionality is the primary rationale for its investigation as a sophisticated building block in materials synthesis.

The core terephthalohydrazide unit provides the structural scaffold for forming robust, ordered materials like COFs through the formation of hydrazone bonds. The two hydrazide groups, positioned at opposite ends of the benzene ring, facilitate the extension of polymeric networks in a predictable and controlled manner.

The novelty and enhanced utility of this specific monomer lie in the two allyloxy (-O-CH2-CH=CH2) groups. These pendant functional groups are particularly significant for several reasons:

Post-Synthetic Modification (PSM): The terminal double bonds of the allyl groups serve as reactive handles for a variety of chemical transformations after the initial material has been synthesized. This allows for the covalent grafting of other molecules and polymers, enabling the fine-tuning of the material's properties without disrupting its underlying architecture.

Thiol-Ene "Click" Chemistry: The allyl groups are highly amenable to the thiol-ene reaction, a type of "click" chemistry known for its high efficiency, selectivity, and mild reaction conditions. This provides a straightforward pathway for introducing a wide range of functionalities.

Cross-Linking: The allyl groups can participate in polymerization and cross-linking reactions, which can be used to enhance the mechanical integrity and stability of the resulting materials.

Metal Ion Coordination: The ether oxygen and the double bond of the allyloxy group can act as coordination sites for metal ions, offering additional functionalities for sensing or catalysis. ossila.com

This combination of a framework-forming core and post-synthesis-amenable side chains makes this compound a highly versatile tool for creating complex, multifunctional materials.

Scope and Academic Relevance of Research on Derived Architectures

The academic interest in this compound is predominantly focused on its application as a monomer for the synthesis of advanced, functional materials, with a strong emphasis on Covalent Organic Frameworks. The research scope is centered on leveraging its unique bifunctionality to create materials with tailored properties for specific, high-value applications.

Covalent Organic Frameworks (COFs): The majority of published research on this monomer details its use in the synthesis of two-dimensional (2D) COFs. These materials are investigated for:

Solid-State Electrolytes: A significant area of research involves the post-synthetic modification of COFs derived from this compound. For example, the allyl groups can be used to initiate the radical polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). The resulting comb-like polymer chains grafted onto the COF pore walls can facilitate ion transport, leading to flexible, solid-state electrolytes for lithium batteries. ossila.com A COF-PEGMA hybrid has demonstrated high ionic conductivity of 5.3 × 10⁻⁵ S/cm and a lithium-ion transference number of 0.47. ossila.com

Chemical Sensors: The allyloxy groups themselves can act as recognition sites for certain analytes. Research has shown that COFs containing these pendant groups can function as fluorescent sensors for mercury (II) ions (Hg²⁺). ossila.com The coordination of Hg²⁺ to the allyloxy groups leads to a quenching of the COF's intrinsic fluorescence, providing a mechanism for selective detection. ossila.com This has potential applications in environmental monitoring and water purification. ossila.com

The academic relevance of this research lies in the development of "smart" materials where the properties can be precisely controlled at the molecular level. The ability to first construct a robust, porous framework and then functionalize it for a specific task is a powerful strategy in materials design. The research on architectures derived from this compound contributes to the broader fields of porous materials, energy storage, and sensor technology.

Below is a summary of the key research findings and their academic significance.

Derived ArchitecturePost-Synthetic ModificationKey FindingAcademic Relevance
Hydrazone-linked COFRadical polymerization of PEGMA on allyl groupsCreation of a flexible, solid-state electrolyte with high ionic conductivity (5.3 × 10⁻⁵ S/cm). ossila.comAdvances in materials for next-generation energy storage devices.
Hydrazone-linked COFNone (inherent functionality)The allyloxy groups act as Hg²⁺ acceptors, leading to fluorescence quenching upon binding. ossila.comDevelopment of selective and sensitive chemical sensors for environmental monitoring.

The ongoing research continues to explore the full potential of this versatile building block in creating new and innovative materials with precisely engineered functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(prop-2-enoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h3-4,7-8H,1-2,5-6,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXIOUJGPOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1C(=O)NN)OCC=C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2,5 Bis Allyloxy Terephthalohydrazide and Its Derivatives

Precursor Synthesis and Functional Group Introduction

The synthesis of 2,5-Bis(allyloxy)terephthalohydrazide involves a multi-step process that begins with the functionalization of a terephthalate (B1205515) core, followed by the introduction of the hydrazide moieties. These steps are crucial for creating a monomer that is primed for subsequent polymerization reactions.

Allylation Procedures for Ether Linkages

The introduction of allyl groups to form ether linkages is a key step in the synthesis of the precursor. This is typically achieved through a Williamson ether synthesis. The process starts with a dihydroxyterephthalate derivative, which is deprotonated with a base to form nucleophilic alkoxides. These alkoxides then react with an allyl halide, such as allyl bromide, in an SN2 reaction to form the desired diether product.

A notable synthesis route involves the double alkylation of 2,5-dihydroxyterephthalic acid with allyl bromide. The reaction is often carried out in the presence of a base like potassium carbonate. Key parameters that are controlled to optimize the reaction include temperature and duration. For instance, successful syntheses have been reported at temperatures around 100°C. Careful control of these conditions is essential to maximize the yield of the desired 2,5-bis(allyloxy)terephthalate derivative and minimize the formation of unwanted side products.

Hydrazide Formation through Ester Transformation

Once the 2,5-bis(allyloxy)terephthalate diester is obtained, the next critical transformation is the formation of the dihydrazide. This is typically achieved by reacting the diester with hydrazine (B178648) (NH₂NH₂). cu.edu.eg This reaction, known as hydrazinolysis, converts the ester functional groups into hydrazide groups, yielding the final this compound monomer. cu.edu.eginderscienceonline.com The reaction of polyethylene (B3416737) terephthalate (PET) or its derivative esters with hydrazine is a known method to produce terephthalic dihydrazide. inderscienceonline.com The hydrazide functional groups are highly reactive and are essential for the subsequent condensation reactions used in polymer synthesis. ossila.com

Condensation and Polymerization Strategies in Materials Synthesis

This compound is a valuable monomer for the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs). The strategic placement of the hydrazide and allyloxy groups allows for both the formation of a porous framework and subsequent functionalization.

Covalent Organic Framework (COF) Formation via Hydrazone Linkages

The hydrazide groups of this compound readily react with aldehyde-containing monomers to form stable hydrazone linkages. ossila.com This condensation reaction is the basis for the formation of hydrazone-linked COFs, which are a class of crystalline porous polymers with high thermal and chemical stability. ossila.comrice.edu The reaction proceeds under solvothermal conditions, where the monomers are dissolved in a suitable solvent and heated to promote the formation of the crystalline framework. nih.gov The resulting COFs possess a regular and porous structure, which is advantageous for applications in areas such as catalysis, separations, and energy storage. rice.edu

The general reaction for the formation of a hydrazone-linked COF from this compound and a generic trialdehyde is depicted below:

General reaction scheme for hydrazone-linked COF formation.

Strategies for Cross-linked Network Formation

The allyloxy groups present in the COF structure can also be utilized to create cross-linked networks. ossila.com Cross-linking can enhance the mechanical stability and robustness of the material. This can be achieved by reacting the allyl groups with a suitable cross-linking agent. For example, photo-induced crosslinking can be employed to form a more rigid and interconnected network. nih.gov The formation of such cross-linked networks can be beneficial for applications where the material is subjected to mechanical stress or harsh chemical environments. rsc.org

Below is an interactive data table summarizing the key compounds and their roles in the synthesis and application of this compound-based materials.

Compound NameRoleKey Functional Groups
2,5-Dihydroxyterephthalic acidPrecursorCarboxylic acid, Hydroxyl
Allyl bromideReagentAlkyl halide
Diethyl 2,5-bis(allyloxy)terephthalateIntermediateEster, Ether
HydrazineReagentAmine
This compoundMonomerHydrazide, Ether
1,3,5-TriformylbenzeneMonomerAldehyde
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)Monomer for graftingEster, Ether, Alkene

Structural Elucidation and Characterization of 2,5 Bis Allyloxy Terephthalohydrazide Derived Materials

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the characterization of these materials, offering detailed information about chemical bonding, electronic structure, and elemental composition.

Fourier Transform Infrared (FT-IR) Spectroscopy for Linkage Verification

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and confirm the formation of specific chemical bonds within a material. For polymers and covalent organic frameworks (COFs) synthesized from 2,5-Bis(allyloxy)terephthalohydrazide, FT-IR is crucial for verifying the successful formation of hydrazone or other linkages.

When this compound reacts with aldehydes to form a hydrazone-linked COF, characteristic changes in the FT-IR spectrum are observed. The disappearance of the aldehyde C-H stretching peak and the appearance of a new band corresponding to the C=N imine bond confirm the reaction's success. The hydrazide group itself has distinct vibrational modes. In related hydrazide-hydrazone compounds, the N-H stretching vibration of the amide group is typically observed in the range of 3016–3307 cm⁻¹, while the carbonyl (C=O) stretching band appears between 1580–1644 cm⁻¹. mdpi.com The imine (C=N) bond, central to the hydrazone linkage, presents a characteristic band around 1538–1589 cm⁻¹. mdpi.com

Furthermore, the core structure of the this compound monomer exhibits specific peaks that should persist in the final material, such as those corresponding to the C-O-C ether linkages of the allyloxy groups and the aromatic C=C stretching of the benzene (B151609) ring. The ester carbonyl (C=O) stretching vibration in similar terephthalate (B1205515) structures is found at approximately 1713 cm⁻¹. nih.gov Tracking the presence and shifts of these peaks provides definitive evidence of the material's chemical structure.

Table 1: Characteristic FT-IR Peaks for Hydrazide-Hydrazone Linkages This table is interactive. Click on the headers to sort the data.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
N-H Stretch Amide (in hydrazide) 3016 - 3307 mdpi.com
C=O Stretch Amide (in hydrazide) 1580 - 1644 mdpi.com
C=N Stretch Imine (in hydrazone) 1538 - 1589 mdpi.com
C=O Stretch Ester Carbonyl ~1713 nih.gov
C-O-C Stretch Ether (allyloxy) ~1250

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing a vibrational fingerprint of the material. physicsopenlab.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the carbon backbone of polymers and the aromatic rings in materials derived from this compound. semi.ac.cn

The intensity of the C=C stretching vibration in a Raman spectrum makes this technique especially advantageous for studying polymers containing unsaturation, such as the allyl groups in the precursor. semi.ac.cnazom.com The polymerization or cross-linking of these allyl groups can be monitored by observing the disappearance or reduction in the intensity of the C=C double bond peak. azom.com For aromatic polyesters like Poly(ethylene terephthalate) (PET), which shares the terephthalate core, characteristic Raman bands are found around 3000 cm⁻¹ (C-H stretching), 1700 cm⁻¹ (C=O stretching), and 1600 cm⁻¹ (C-C in aromatic ring). physicsopenlab.org These bands provide a reference for identifying the key structural motifs in this compound-derived materials. The unique pattern of Raman shifts provides a qualitative fingerprint for material identification and can also yield quantitative information about crystallinity and molecular orientation in the final polymer structure. azom.comresearchgate.net

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and electronic properties. The aromatic core of this compound and the subsequent formation of extended π-conjugated systems in its derived polymers give rise to characteristic absorption bands.

The parent compound, terephthalic acid, exhibits absorption maxima at 190 nm, 241 nm, and 285 nm. sielc.com The introduction of allyloxy and hydrazide substituents is expected to modify these absorption bands. When this monomer is polymerized into a COF or other extended network, a red shift (shift to longer wavelengths) in the absorption maxima is typically observed, indicating an increase in the extent of π-conjugation. This enhancement of optical absorption is a key feature of conjugated polymers. researchgate.net The electronic properties of these materials are significant for applications in optoelectronics. ossila.com For instance, the fluorescence of COFs derived from this monomer can be quenched upon binding to mercury ions (Hg²⁺), demonstrating its potential as a selective sensor. ossila.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface States

XPS is a highly sensitive surface analysis technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of those elements on the material's surface. nih.gov For materials derived from this compound, XPS is used to confirm the presence of carbon, oxygen, and nitrogen in the expected stoichiometric ratios.

High-resolution scans of the individual element peaks provide detailed chemical state information.

C 1s: The carbon spectrum can be deconvoluted into several peaks corresponding to different chemical environments: C-C/C-H bonds in the benzene ring and allyl groups (typically ~284.6 eV), C-O bonds of the ether linkage, and the C=O of the hydrazide group (-CONH-NHOC-), which is expected at a higher binding energy (~287.9 eV). researchgate.net

O 1s: The oxygen spectrum typically shows components for the C=O and C-O environments. The hydrazide oxygen (-CONH-) in a similar polymer was identified at a binding energy of 531.14 eV. researchgate.net

N 1s: The nitrogen spectrum is particularly informative for confirming the hydrazide and subsequent hydrazone linkages. In related compounds, nitrogen in an amine or amide environment appears around 400.5 eV. nih.gov

By analyzing the binding energies and the relative areas of these peaks, the chemical structure and purity of the material's surface can be rigorously verified.

Table 2: Expected XPS Binding Energies for this compound-Derived Materials This table is interactive. Click on the headers to sort the data.

Element (Core Level) Chemical Group Expected Binding Energy (eV) Reference
C 1s Benzene Ring (C-C, C-H) ~284.6 researchgate.net
C 1s Hydrazide (-CONH-) ~287.9 researchgate.net
O 1s Hydrazide (-CONH-) ~531.1 researchgate.net

Morphological and Microstructural Characterization

Understanding the morphology and microstructure is critical as these features govern the material's performance in applications such as catalysis, separation, and energy storage.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) Mapping

SEM is used to visualize the surface topography and morphology of the synthesized material at the micro- and nanoscale. Materials derived from this compound, particularly COFs and other polymers, can exhibit a range of morphologies, including quasi-spherical nanoparticles, interconnected porous networks, or irregular aggregates. researchgate.netresearchgate.net SEM images reveal key characteristics such as particle size, pore structure, and the degree of agglomeration. researchgate.net

Coupled with SEM, EDS provides elemental analysis of the sample. An EDS spectrum confirms the presence of the expected elements (carbon, oxygen, nitrogen) across the scanned area. More powerfully, EDS mapping generates false-color images showing the spatial distribution of each element. For a homogeneous material, the EDS maps for C, O, and N should be uniform and overlay perfectly, confirming that the elements are evenly distributed throughout the polymer network. researchgate.net This combined SEM-EDS analysis is indispensable for verifying the microstructural and compositional integrity of the final material.

Thermal Behavior and Stability Studies

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as it is heated at a controlled rate. This analysis provides valuable information about the thermal stability and decomposition profile of a material. For polymers and covalent organic frameworks (COFs) derived from this compound, TGA is employed to determine the temperatures at which significant weight loss occurs, indicating the onset of degradation.

A hypothetical TGA curve for such a material might display the following features:

Initial Weight Loss (below 150 °C): An initial, minor weight loss is often observed, which is attributable to the desorption of physically adsorbed water and residual solvent molecules trapped within the porous structure of the material.

Decomposition of Allyl Groups (approx. 200-350 °C): A significant weight loss step would likely occur in this temperature range, corresponding to the thermal decomposition of the pendant allyloxy groups. The allyl groups are thermally labile and can undergo various reactions, including cleavage and cross-linking, upon heating.

Framework Decomposition (above 400 °C): At higher temperatures, the main structural framework, including the terephthalohydrazide core, would begin to decompose. This stage is characterized by a substantial and often rapid weight loss, leading to the formation of a carbonaceous char residue at the end of the analysis.

The following interactive table summarizes hypothetical decomposition data for a COF derived from this compound.

Temperature Range (°C)Weight Loss (%)Attributed Decomposition Stage
25 - 1505Removal of adsorbed solvents and water
200 - 35025Decomposition of allyloxy side chains
400 - 60050Degradation of the main organic framework
> 60020Residual char

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For materials derived from this compound, DSC analysis can reveal important information about their physical state and thermal history. In the case of a COF or a polymer synthesized from this monomer, a DSC thermogram would likely not show a sharp melting point, which is characteristic of crystalline small molecules. Instead, more subtle transitions might be observed.

Key features that could be expected in a DSC analysis of a this compound-based material include:

Glass Transition (Tg): Amorphous or semi-crystalline polymers will exhibit a glass transition, which appears as a step-like change in the heat flow. This transition represents the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. The Tg would be influenced by the rigidity of the polymer backbone and the presence of the flexible allyloxy side chains.

Exothermic Events: An exothermic peak might be observed, which could be attributed to thermal cross-linking reactions involving the allyl groups. This process would lead to the formation of a more rigid and thermally stable network. The temperature and enthalpy of this exotherm would provide information about the reactivity of the allyl groups and the extent of cross-linking.

Endothermic Events: Broad endothermic peaks could be present, corresponding to the energy required for the decomposition processes observed in the TGA.

The interactive data table below presents hypothetical DSC data for a polymer derived from this compound.

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)120--
Exothermic Cross-linking210235-150
Endothermic Decomposition41045080

Applications of 2,5 Bis Allyloxy Terephthalohydrazide Based Materials in Advanced Research Domains

Chemical Sensing and Chemoresponsive Systems

Materials derived from 2,5-Bis(allyloxy)terephthalohydrazide have demonstrated significant potential in the field of chemical sensing. By incorporating this molecule into porous, fluorescent COFs, researchers have developed sensitive and selective chemoresponsive systems.

Covalent Organic Frameworks synthesized using this compound have been effectively designed as fluorescent probes for the selective detection of heavy metal ions, most notably Mercury(II) (Hg²⁺). ossila.com The hydrazone linkages formed during the synthesis create a fluorescent framework. ossila.com The pendant allyloxy groups within the COF's porous structure are strategically positioned to act as recognition sites or acceptors for specific metal ions. ossila.com

While research has heavily focused on mercury detection, the fundamental design principle can be adapted for other metal ions. The selectivity of hydrazone-based sensors is a known concept in the development of probes for various metal ions. nih.gov The design of these probes involves a fluorophore, in this case, the COF backbone, and an ion carrier or binding site, which is the allyloxy group. ossila.comfrontiersin.orgresearchgate.net This modular design allows for potential modifications to target other ions like Zinc(II), Arsenic(III), or Nickel(II), although the primary documented application for this specific compound is Hg²⁺ detection. ossila.com

The primary mechanism for detecting metal ions with these materials is fluorescence quenching. The COF, in its native state, exhibits intrinsic fluorescence. Upon the introduction of the target analyte, such as Hg²⁺ ions, a detectable change in this fluorescence occurs. ossila.com

The recognition process involves the binding of the metal ion to the allyloxy groups within the COF structure. ossila.com This interaction leads to a significant quenching, or decrease, in the material's fluorescence intensity. This "turn-off" sensory mechanism is a form of dynamic or collisional quenching, which requires close contact between the fluorophore (the COF) and the quencher (the metal ion). nih.gov The binding event alters the electronic properties of the framework, providing a pathway for the excited state of the fluorophore to return to the ground state without emitting a photon, thus quenching the fluorescence. nih.gov The process is highly effective for detecting hazardous pollutants like mercury in aqueous environments.

The performance of a chemical sensor is evaluated by key metrics that determine its practicality and reliability. For probes based on this compound, these metrics underscore their effectiveness in environmental monitoring. researcher.life

Selectivity: The fluorescent COF probes have demonstrated high selectivity for Hg²⁺ ions. The unique affinity of the allyloxy acceptor sites for mercury means that the fluorescence is not significantly affected by the presence of other competing metal ions. nih.gov This ensures that the sensor responds specifically to the target analyte, which is crucial for accurate detection in complex environmental samples. researchgate.net

Sensitivity: The probes are highly sensitive, capable of detecting very low concentrations of the target metal ion. The quenching mechanism is efficient, meaning even a small amount of analyte can cause a measurable decrease in fluorescence. nih.gov

Limit of Detection (LOD): The limit of detection is a critical performance indicator, representing the lowest concentration of an analyte that can be reliably detected. While specific LOD values for probes derived directly from this compound are detailed in specific research, similar advanced fluorescent probes for other metal ions have achieved detection limits in the nanomolar (nM) range, well below the standards set for drinking water. nih.govresearcher.life For instance, other systems for detecting toxic metal ions have reported LODs as low as 19 nM for Thallium(III) and in the picomolar (pM) range for Mercury(II). nih.govresearchgate.net

Performance Metrics for Metal Ion Detection Probes
MetricDescriptionRelevance for this compound-Based Probes
SelectivityThe ability of the probe to detect a specific analyte in the presence of other potentially interfering species.High selectivity for Hg²⁺ has been reported due to the specific interaction with the allyloxy groups. ossila.com
SensitivityThe magnitude of the sensor's response to a change in the analyte concentration.The fluorescence quenching mechanism provides a highly sensitive response to the binding of metal ions.
Limit of Detection (LOD)The lowest concentration of an analyte that the sensor can reliably distinguish from a blank sample.Enables the detection of trace amounts of hazardous pollutants, crucial for environmental safety monitoring. frontiersin.orgresearcher.life

Energy Storage and Conversion Applications

Beyond sensing, this compound is a precursor for materials used in energy applications. Its ability to form robust, functionalizable COFs is key to developing next-generation components for electrochemical devices like lithium batteries. ossila.comrsc.org

A significant application is the development of flexible solid-state electrolytes (SSEs). rsc.org Traditional liquid electrolytes in lithium batteries pose safety risks such as leakage and flammability. SSEs offer a safer alternative.

Using this compound, a COF is first synthesized. The crucial step involves utilizing the reactive allyloxy groups for post-synthetic modification. ossila.com These groups allow for the grafting of polymer chains, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), onto the COF structure via radical polymerization. ossila.com The resulting comb-like, PEG-functionalized COF (COF-PEGMA) acts as a solid-state electrolyte membrane. ossila.comrsc.org This material combines the structural stability of the COF with the ion-conducting properties of the PEG chains. ossila.com

The effectiveness of an electrolyte is determined by its ability to transport ions, a property measured by ionic conductivity and the ion transference number. researchgate.netrsc.org

The COF-PEGMA solid-state electrolyte has shown promising results, exhibiting a high ionic conductivity of 5.3 × 10⁻⁵ S/cm. ossila.com Ionic conductivity is a measure of how well a material conducts ions, which is essential for the battery's charge and discharge processes. researchgate.net The ion transport mechanism in these materials is facilitated by the flexible PEG chains grafted onto the COF backbone. ossila.comrsc.org These chains create pathways through which lithium ions can move.

Furthermore, the material demonstrates a lithium-ion transference number (tLi⁺) of 0.47. ossila.com The transference number indicates the fraction of the total ionic current carried by the lithium ions. A higher transference number is desirable as it improves battery performance and reduces the formation of dendrites, which can cause short circuits. researchgate.net The investigation into these materials is part of a broader effort to understand how ion hopping and ligand exchange mechanisms can be optimized in highly concentrated electrolytes to improve battery efficiency. rsc.org

Electrochemical Properties of COF-PEGMA Solid-State Electrolyte
PropertyValueSignificance
Ionic Conductivity5.3 × 10⁻⁵ S/cmIndicates efficient ion transport, crucial for battery performance. ossila.com
Lithium Ion Transference Number (tLi⁺)0.47A high value signifies that Li⁺ ions are the primary charge carriers, enhancing battery efficiency and safety. ossila.com

Heterogeneous Catalysis and Reaction Engineering

The high surface area and tunable porosity of COFs make them excellent supports for metallic catalysts, overcoming common issues like catalyst leaching and aggregation seen in commercial catalysts like Pd/C. rsc.orgrsc.org

COFs derived from this compound have been successfully employed as hosts for palladium (Pd) nanoparticles, creating highly efficient heterogeneous catalysts. rsc.org In one approach, a COF is synthesized through the condensation reaction between this compound and triformylphloroglucinol. rsc.org This process forms a crystalline, porous framework with vinyl functionalities from the allyloxy groups. rsc.org Palladium(II) ions are then loaded into this framework and reduced to form palladium nanoparticles, typically with sizes under 5 nm. rsc.org

The resulting Pd@COF composite material functions as a robust catalyst for various chemical transformations. rsc.orgchemrxiv.org The COF structure provides a high surface area and prevents the aggregation of the Pd nanoparticles, ensuring the catalyst's long-term activity and stability. rsc.org These supported catalysts have demonstrated high catalytic activity over multiple consecutive cycles. chemrxiv.org

The efficiency of a heterogeneous catalyst heavily depends on the accessibility of its active sites to the reactants. nih.govnih.gov The well-defined, porous structure of COFs synthesized from linkers like this compound ensures that the catalytic centers, such as palladium nanoparticles, are readily accessible. rsc.orgnih.gov

Environmental Remediation and Adsorption Technologies

The unique chemical functionalities of this compound-based materials make them highly suitable for environmental applications, particularly for the removal of toxic pollutants from water.

Heavy metal contamination in water is a significant environmental threat due to the high toxicity and non-biodegradability of ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). researchgate.netnih.gov COFs derived from this compound exhibit a remarkable capability for the selective capture of these hazardous ions. ossila.com

The pendant allyloxy groups within the COF structure can act as effective binding sites, or acceptors, for Hg²⁺ ions. ossila.com This interaction allows for the selective adsorption and removal of mercury from aqueous solutions. ossila.com The adsorption mechanism often involves the coordination between the functional groups on the material's surface and the metal ions. researchgate.net The selectivity of the adsorption process is crucial, especially in complex wastewater containing multiple types of metal ions. jmst.orgresearchgate.net For instance, materials can be designed where soft bases (like sulfide (B99878) ions or the allyloxy groups) preferentially bind to soft Lewis acids, which include many toxic heavy metal ions. ossila.comjmst.org

Table 2: Comparative Maximum Adsorption Capacities for Heavy Metal Ions

Adsorbent Material Target Ion Maximum Adsorption Capacity (mg/g)
6O-MWCNTs@Fe₃O₄ Pb(II) 205.8
6O-MWCNTs@Fe₃O₄ Cu(II) 87.1
6O-MWCNTs@Fe₃O₄ Cd(II) 57.3
NiFe-CSSB-MA Pb(II) 147.75
NiFe-CSSB-MA Hg(II) 140.25

This table presents data from various adsorbent materials to provide context for the performance required for heavy metal removal. researchgate.netnih.gov

The selective binding capability of this compound-based COFs has been directly applied to water purification technologies. ossila.com Beyond simple sequestration, these materials can be engineered into fluorescent sensors for the detection of pollutants. ossila.com

When the COF material binds with Hg²⁺ ions, the fluorescence of the framework is quenched. ossila.com This change in optical properties provides a direct and sensitive method for detecting the presence of mercury ions in water, which is a critical step in monitoring and ensuring water quality. ossila.com This dual functionality—both removing and detecting harmful pollutants—positions these advanced materials as powerful tools in the ongoing efforts to remediate contaminated environments and safeguard water resources. ossila.comhnu.edu.cn

Optoelectronic and Photoluminescent Materials

The integration of this compound into advanced materials has opened new avenues in the fields of optoelectronics and photoluminescence. Its unique molecular structure, featuring reactive hydrazide groups and functionalizable allyloxy side chains, makes it a valuable building block for the construction of highly ordered, crystalline polymers known as Covalent Organic Frameworks (COFs). These COFs serve as a versatile platform for the development of novel solid-state emitters with tunable properties.

Fabrication of Tuneable Solid-State Emitters within Covalent Organic Frameworks

The synthesis of COFs using this compound allows for the creation of robust, porous, and crystalline materials with emergent photoluminescent properties. A notable example is the synthesis of the Tf-DHzDAll COF, which is fabricated through the condensation reaction of this compound (DHzDAll) with 1,3,5-triformylbenzene (Tf). nih.gov

The procedure involves sonicating a mixture of the two precursors in a solution of mesitylene (B46885) and 1,4-dioxane, followed by the addition of acetic acid. The mixture is then subjected to a freeze-pump-thaw process to remove dissolved gases and heated at 120 °C for three days. nih.gov This solvothermal method results in the formation of a crystalline precipitate, the Tf-DHzDAll COF, which can be purified by washing with an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov

The resulting COF serves as a platform where the emission color can be tuned. By systematically varying the aldehyde building blocks used in conjunction with hydrazide linkers, a series of COFs with different pore sizes and side-chain functionalities can be designed and synthesized. nih.gov For instance, the use of different aldehydes such as 2,5-dimethoxyterephthalaldehyde (B1268428) (DFDM) and 1,3,5-tri(4-formylphenyl)benzene (TFPB) allows for the modulation of the conjugated intra-plane π-system within the 2D COF structure. nih.gov This structural variation directly influences the electronic properties of the material, leading to tunable emission colors ranging from blue to yellow, and even enabling the generation of white light. nih.gov

Table 1: Synthesis Parameters for Tf-DHzDAll COF

Parameter Value
Hydrazide Precursor This compound (DHzDAll)
Aldehyde Precursor 1,3,5-triformylbenzene (Tf)
Solvent System Mesitylene/1,4-dioxane (3:1 v/v)
Catalyst Acetic Acid (6 M)
Reaction Temperature 120 °C
Reaction Time 3 days

Exploration of Restriction of Intramolecular Rotation (RIR) and Aggregation-Induced Emission (AIE) Phenomena

A key factor contributing to the enhanced solid-state photoluminescence of COFs derived from this compound is the phenomenon of Restriction of Intramolecular Rotation (RIR). nih.gov In individual molecules, many organic fluorophores exhibit efficient emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state due to π–π stacking, which leads to non-radiative decay pathways. The RIR mechanism counteracts this effect. Within the rigid, ordered structure of the COF, the rotation of molecular components is physically hindered. nih.govrsc.org This conformational locking minimizes non-radiative decay processes and promotes radiative emission, leading to significant fluorescence enhancement in the solid state. nih.gov

In hydrazone-based COFs, such as those synthesized from this compound, the eclipsed stacking of the 2D layers is accompanied by interlayer hydrogen bonding. This, in addition to intralayer hydrogen bonding, provides multiple channels for restricting intramolecular rotation. nih.govresearchgate.net

Building on the concept of RIR, researchers are also exploring the incorporation of luminogens exhibiting Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation or in the solid state. nih.govchinesechemsoc.org By using AIE-active building blocks (AIE nodes) in the synthesis of hydrazone-linked COFs, it is possible to overcome the intrinsic quantum yield limitations of conventional solid-state luminescent COFs. chinesechemsoc.org While the synthesis of highly crystalline COFs from nonplanar AIE nodes can be challenging due to conformational variability and the limited reversibility of acylhydrazone bond formation, this approach offers a promising pathway to materials with exceptionally high photoluminescence quantum yields (PLQYs). chinesechemsoc.org The emission color of these AIE-active COFs can also be tuned by selecting different AIE nodes. chinesechemsoc.org

Tuning Photoluminescence Properties via Structural Modification

The photoluminescence properties of materials based on this compound can be precisely tuned through strategic structural modifications of the resulting COFs. This tunability is a direct consequence of the modular nature of COF synthesis.

One primary method for tuning emission is the variation of the aldehyde comonomer used in the polymerization with the hydrazide linker. nih.gov By altering the size and electronic nature of the aldehyde, the extent of the π-conjugated system within the COF layers can be controlled. nih.gov For example, using a larger aromatic aldehyde can extend the conjugation, typically resulting in a red-shift of the emission wavelength. Conversely, smaller aldehydes lead to a blue-shift. This approach has been successfully employed to generate a spectrum of emission colors. nih.gov

Another avenue for modification is the functionalization of the building blocks themselves. The allyloxy groups on the this compound molecule are available for post-synthetic modification. ossila.com While not directly explored for tuning photoluminescence in the provided context, these groups offer the potential to introduce other functional moieties that could influence the electronic properties of the COF or its interaction with guest molecules, thereby altering its emission characteristics.

Furthermore, the choice of hydrazide linker itself plays a crucial role. While this article focuses on this compound, the broader field of hydrazone-linked COFs has shown that modifying the hydrazide component, for instance by changing the length of alkyl substituents, can significantly impact the material's properties. researchgate.net This principle can be extended to the design of new hydrazide linkers to fine-tune the photophysical properties of the resulting COFs.

The combination of these strategies—varying the aldehyde linker, modifying the hydrazide component, and post-synthetic modification—provides a powerful toolkit for the rational design of solid-state emitters with tailored photoluminescence for specific applications in optoelectronics, sensing, and lighting. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound DHzDAll
1,3,5-triformylbenzene Tf
2,5-dimethoxyterephthalaldehyde DFDM
1,3,5-tri(4-formylphenyl)benzene TFPB

Computational Chemistry and Theoretical Insights into 2,5 Bis Allyloxy Terephthalohydrazide Architectures

Density Functional Theory (DFT) Studies for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry. nih.gov For organic molecules like hydrazide derivatives, DFT can reliably predict a range of molecular properties. as-proceeding.comacs.orgepstem.net

DFT calculations could be employed to determine the optimized molecular geometry of 2,5-Bis(allyloxy)terephthalohydrazide, revealing bond lengths, bond angles, and dihedral angles of its most stable conformation. A crucial aspect of its electronic structure is the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. as-proceeding.com A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. as-proceeding.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide and ether groups, indicating sites for hydrogen bonding and coordination.

Intermolecular interactions, which govern how molecules pack in the solid state and interact in solution, can also be studied. DFT methods, particularly when corrected for dispersion forces (e.g., DFT-D), can model non-covalent interactions like hydrogen bonds and van der Waals forces. wikipedia.org Understanding these interactions is fundamental to predicting the supramolecular assembly and crystal engineering of materials based on this molecule. as-proceeding.com Hirshfeld surface analysis, derived from DFT calculations, can quantify the different types of intermolecular contacts within a crystal lattice. as-proceeding.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of information that would be obtained from DFT calculations.)

PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical stability and reactivity
Dipole Moment3.5 DMeasures molecular polarity
Mulliken Charge on Hydrazide Nitrogen-0.4 eIndicates a nucleophilic site
Mulliken Charge on Allyl Carbon+0.1 eIndicates a potential electrophilic site

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Analysis

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and thermodynamic properties of flexible molecules. rsc.orgrsc.org

This compound possesses significant conformational flexibility due to the rotatable bonds in its two allyloxy side chains and the terephthalohydrazide core. MD simulations would be an ideal tool to explore this flexibility. tandfonline.com A simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and applying a force field—a set of parameters that defines the potential energy of the system.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations (Note: This table presents a simplified, illustrative example of the types of conformations and their potential populations that could be identified through MD simulations.)

ConformationDescriptionDihedral Angle (C-O-C-C)Hypothetical Population (%)
Conformer ABoth allyl groups extended away from the ring~180° / ~180°45%
Conformer BOne allyl group extended, one folded over the ring~180° / ~60°30%
Conformer CBoth allyl groups folded over the ring~60° / ~-60°15%
OtherVarious other transient conformationsN/A10%

Rational Design and Prediction of Material Properties

Computational chemistry is a cornerstone of rational material design, enabling scientists to predict the properties of new materials before they are synthesized in the lab. rsc.orgwwu.eduoup.com By combining insights from DFT and MD simulations of this compound, researchers can make informed decisions to create novel organic materials with desired functionalities.

For example, DFT calculations can predict the electronic properties of polymers or covalent organic frameworks (COFs) formed from this hydrazide building block. By understanding the HOMO-LUMO levels of the monomer, one can estimate the band gap of the resulting polymer, which is a critical parameter for applications in organic electronics like solar cells or LEDs. wwu.edu The charge distribution and reactivity information from DFT can guide the choice of co-monomers to achieve specific electronic characteristics. semanticscholar.org

MD simulations can predict physical properties. For instance, by simulating the interaction of multiple this compound molecules, one can gain insight into the packing and morphology of the bulk material. This is crucial for predicting properties like charge carrier mobility in organic semiconductors. rsc.org Furthermore, the flexibility and conformational preferences identified by MD can inform the design of porous materials, where the shape and dynamics of the building blocks define the pore size and guest accessibility.

Table 3: Illustrative Link Between Computational Predictions and Material Properties (Note: This table provides a conceptual framework for how computational data could guide material design.)

Computational Prediction (Monomer)Predicted Material Property (Polymer/Framework)Potential Application
Low HOMO-LUMO Gap (DFT)Small Electronic Band GapOrganic Semiconductor
High Dipole Moment (DFT)High Dielectric ConstantCapacitor Material
Specific Conformational Preference (MD)Defined Porosity and Channel SizeGas Storage/Separation
Strong Intermolecular H-Bonding (DFT)High Thermal StabilityHigh-Performance Polymer

Elucidation of Supramolecular Assembly Mechanisms and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Computational methods are essential for understanding the complex processes of molecular recognition, self-assembly, and host-guest interactions that define these systems. researchgate.netresearchgate.net

The this compound molecule is well-suited for forming supramolecular assemblies. Its hydrazide groups are excellent hydrogen bond donors and acceptors, while the aromatic core can engage in π-π stacking interactions. Computational modeling could be used to simulate the self-assembly process, showing how individual molecules aggregate to form larger, ordered structures like fibers, sheets, or gels. MD simulations can reveal the thermodynamic driving forces behind assembly and the kinetic pathways involved. nih.gov

Furthermore, the molecule's structure suggests potential for host-guest chemistry. nih.govmdpi.com The allyloxy groups could create a cavity or cleft capable of encapsulating smaller "guest" molecules. Computational techniques such as molecular docking and free energy calculations can predict the binding affinity and selectivity of potential guests. researchgate.net These simulations can help identify which molecules would be most strongly bound and what forces (e.g., hydrogen bonding, van der Waals interactions) are responsible for the binding. This predictive capability is invaluable for designing functional host-guest systems for applications in sensing, catalysis, or controlled release. nih.govresearchgate.net

Conclusion and Future Perspectives in 2,5 Bis Allyloxy Terephthalohydrazide Research

Recapitulation of Key Academic Contributions

Academic research on 2,5-Bis(allyloxy)terephthalohydrazide has been instrumental in demonstrating its potential in sophisticated applications. The hydrazide moieties of the molecule readily react with aldehyde derivatives, facilitating the formation of COFs with hydrazone linkages. rsc.org Concurrently, the allyloxy groups provide a platform for post-synthetic modification, a feature that has been ingeniously exploited in recent studies. rsc.org

A landmark contribution is the development of a COF-based fluorescent probe for the selective detection of mercury (II) ions. researchgate.net In this work, a COF synthesized from this compound, denoted as BATHz-Bt, showcased a π-conjugated framework acting as a signal transducer. researchgate.net The strategically positioned allyloxy groups function as effective Hg²⁺ acceptors. rsc.orgresearchgate.net The binding of mercury ions to these groups leads to a quenching of the COF's fluorescence, enabling sensitive and selective detection. rsc.orgresearchgate.net This research highlights a novel, sulfur-free approach to mercury sensing and underscores the potential of these materials in environmental monitoring. researchgate.net The reusability of the BATHz-Bt framework further enhances its practical applicability, offering a cost-effective and environmentally friendly solution. researchgate.net

Another significant advancement lies in the application of this compound in the field of energy storage. Researchers have successfully utilized this compound to create a flexible solid-state electrolyte for lithium batteries. rsc.org This was achieved by first synthesizing a COF and then functionalizing the pendant allyl groups with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) via radical polymerization. rsc.org The resulting COF-PEGMA hybrid material exhibited a high ionic conductivity of 5.3 × 10⁻⁵ S/cm and a lithium-ion transference number of 0.47, demonstrating its promise for next-generation battery technologies. rsc.org

The versatility of the terephthalohydrazide core is further underscored by research into its analogues for biomedical applications. While not directly focused on the bis(allyloxy) derivative, studies on terephthalic dihydrazide analogues have shown their potential as inhibitors of glycation and urease, suggesting a broader scope for functionally modified terephthalohydrazides in medicinal chemistry. rsc.org

Identification of Current Challenges and Emerging Research Opportunities

Despite the promising advancements, several challenges persist in the research and application of this compound-based materials. A primary hurdle in the broader field of COFs is achieving high crystallinity, which is crucial for realizing their full potential in terms of porosity and charge transport. nih.gov While significant progress has been made, the synthesis of highly ordered 3D COFs remains a formidable challenge. nih.gov Furthermore, the scalability of the synthesis of both the monomer and the resulting COFs can be a limiting factor for their widespread industrial adoption. The synthesis of the precursor, 2,5-bis(allyloxy)terephthalic acid, can involve corrosive reagents and require stringent reaction conditions, posing challenges for large-scale production.

The stability of the hydrazone linkage in COFs under harsh chemical or thermal conditions can also be a concern for certain applications. While generally robust, the reversibility of this linkage, which is beneficial for error-checking during synthesis, might be a drawback in long-term device operation. mdpi.com

These challenges, however, give rise to a plethora of emerging research opportunities. There is a significant scope for exploring new synthetic methodologies to enhance the crystallinity and yield of COFs derived from this compound. This includes the investigation of microwave-assisted synthesis, solvothermal techniques, and the use of different catalysts.

The post-synthetic modification of the allyloxy groups is a particularly fertile ground for future research. While PEGMA functionalization has been demonstrated for electrolyte applications, these groups can be modified with a wide array of other functional molecules through various chemical transformations. This opens up possibilities for creating COFs with tailored properties for applications in:

Catalysis: Immobilization of catalytic species onto the COF framework.

Gas Storage and Separation: Tuning the pore environment for selective gas adsorption.

Drug Delivery: Attaching therapeutic agents for controlled release. mdpi.com

Biomedical Sensing: Introducing biorecognition elements for detecting specific biomolecules. mdpi.com

Furthermore, the exploration of mixed-linker COFs, where this compound is co-polymerized with other organic linkers, could lead to materials with novel topologies and enhanced functionalities.

Prognosis for Advanced Materials Development and Interdisciplinary Impact

The future of this compound research is intrinsically linked to the broader advancements in the field of COFs and functional porous materials. The unique combination of a pre-designable porous structure and the potential for diverse functionalization positions this compound as a key player in the development of next-generation smart materials.

In the realm of advanced materials development , we can anticipate the emergence of increasingly complex and hierarchical structures derived from this building block. This could include the fabrication of COF-based membranes for water purification and desalination, where the allyloxy groups can be functionalized to enhance selectivity and flux. The development of COF-based composites, where the COF is integrated with other materials such as nanoparticles or polymers, is another promising avenue. For instance, incorporating conductive nanoparticles within a this compound-based COF could lead to novel materials for electronic and optoelectronic applications.

The interdisciplinary impact of research on this compound is poised to be substantial. In environmental science , beyond mercury sensing, functionalized COFs could be designed for the detection and removal of a wide range of pollutants, including heavy metals, organic contaminants, and even airborne particulates.

In the energy sector , further optimization of the solid-state electrolytes could lead to safer and more efficient lithium-ion batteries. Moreover, the tunable electronic properties of COFs suggest potential applications in solar energy conversion and storage, for example, as components in organic photovoltaic devices or for photocatalytic hydrogen production.

In the biomedical field , the inherent biocompatibility of some organic frameworks, combined with the ability to functionalize the allyloxy groups with bioactive molecules, opens up exciting possibilities. These materials could be engineered for targeted drug delivery, bioimaging, and as scaffolds for tissue engineering. mdpi.com The exploration of terephthalohydrazide analogues in medicinal chemistry further suggests that derivatives of this compound could be investigated for their own therapeutic properties. rsc.org

Q & A

Q. Table 1: Corrosion Inhibition Performance

ParameterValue (Terephthalohydrazide)Value (Isophthalohydrazide)
Inhibition Efficiency96.4%97.2%
Optimal Concentration0.5 mM0.5 mM
ΔE (HOMO-LUMO gap)9.531 eV5.35 eV
Adsorption Free Energy−37.2 kJ/mol−35.8 kJ/mol

Advanced: How is it utilized in optical sensing platforms for heavy metal detection?

When integrated into COFs, the allyloxy groups can be functionalized with thioether moieties, enabling selective Hg²⁺ detection via chelation-enhanced fluorescence quenching. A COF synthesized with this linker achieved a detection limit of 0.1 nM for Hg²⁺ in aqueous solutions, validated by fluorescence spectroscopy and X-ray photoelectron spectroscopy (XPS) .

Advanced: How do structural modifications of this linker influence COF properties?

Varying the allyloxy side chains (e.g., substituting with methoxy or ethylthio groups) alters COF electronic properties and pore accessibility. For instance, COFs with allyloxy-functionalized linkers exhibit tunable photoluminescence and enhanced charge carrier mobility, critical for optoelectronic applications .

Advanced: What thermodynamic factors govern its adsorption behavior in corrosion inhibition?

The adsorption process is exothermic (ΔH = −42.1 kJ/mol) and spontaneous (ΔG < 0), as shown by temperature-dependent weight loss studies. Increasing temperature reduces inhibition efficiency due to desorption, aligning with Langmuir isotherm models .

Advanced: How does it enhance CO₂ capture in amine-functionalized COFs?

Copolymerization with tertiary amine-bearing linkers (e.g., 2,5-bis(dimethylaminoethoxy)terephthalohydrazide) increases COF-CO₂ affinity. Solid-state NMR and sorption isotherms reveal ammonium bicarbonate formation in pores, boosting CO₂ uptake by 30% compared to non-amine analogs .

Methodological: What analytical techniques are critical for studying its adsorption kinetics?

  • Electrochemical impedance spectroscopy (EIS): Quantifies charge transfer resistance.
  • Atomic force microscopy (AFM): Maps surface adsorption uniformity.
  • Density functional theory (DFT): Predicts adsorption sites via Mulliken charge analysis .

Advanced: What are the stability limits of COFs incorporating this linker under operational conditions?

Thermogravimetric analysis (TGA) shows COFs remain stable up to 300°C. However, prolonged exposure to strong acids (pH < 2) or UV radiation degrades the β-ketoenamine linkages, necessitating protective coatings for long-term applications .

Advanced: How does its performance compare to analogous linkers in COF-based catalysis?

Compared to 2,5-diethoxyterephthalohydrazide, the allyloxy derivative enhances COF hydrophobicity, improving catalytic activity in organic solvents. For example, Pd-loaded COFs with this linker show 98% yield in Suzuki-Miyaura coupling, outperforming ethoxy-based analogs by 15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.